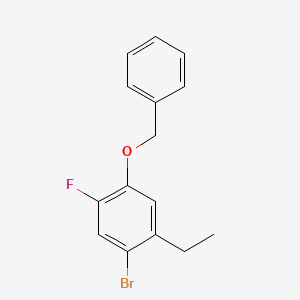

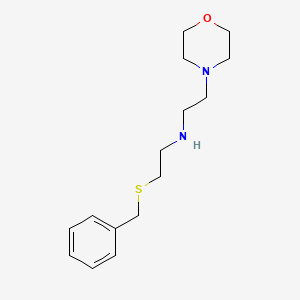

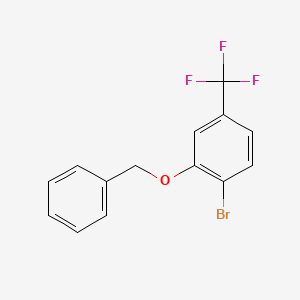

![molecular formula C6H8IN3 B6315142 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 2639427-47-5](/img/structure/B6315142.png)

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a compound that belongs to the class of nitrogen-containing heterocycles . These heterocycles are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with a wide range of biological activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against certain kinases .

Result of Action

Similar compounds have shown inhibitory activity against certain kinases, which could lead to various cellular effects .

Advantages and Limitations for Lab Experiments

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively inexpensive, making it an attractive compound for laboratory experiments. However, it is important to note that this compound is a highly reactive compound and must be handled with care. It is also important to note that the compound is toxic and should not be ingested or inhaled.

Future Directions

The potential applications of 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine are vast and there are many areas of research that could be explored. One potential area of research is to further investigate the compound’s anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research could be conducted on the compound’s mechanism of action and its potential as a therapeutic agent. Finally, research could be conducted on the development of more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized by a two-step process. In the first step, a nitrile compound is reacted with a bromoalkane in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then reacted with an iodine-containing reagent such as iodomethane or iodoethane in the presence of a base to form this compound.

Scientific Research Applications

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been extensively studied in recent years due to its potential applications in the field of medicine. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used in the synthesis of other heterocyclic compounds, such as pyrazolopyridines and pyrazolones. In addition, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name |

3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDQMJJOKCSFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NN2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)